1-Bromo-4-(bromomethyl)naphthalene
Overview
Description
1-Bromo-4-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, with one of the bromine atoms attached to a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)naphthalene can be synthesized through the bromination of 4-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled temperature and pressure conditions to maximize yield and purity. The use of solvents like toluene and purification steps such as recrystallization from ethanol are common .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as cyanide ions, to form nitriles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions:
Bromination: Bromine (Br₂) is used for the initial synthesis.
Substitution: Cyanide ions (CN⁻) in the presence of a suitable catalyst can replace bromine atoms.
Major Products Formed:
Scientific Research Applications
1-Bromo-4-(bromomethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(bromomethyl)naphthalene involves its reactivity as an aryl bromide. The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic pathways to create complex molecules .
Comparison with Similar Compounds
1-Bromo-4-methylnaphthalene: Similar in structure but lacks the additional bromine atom on the methyl group.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned at the 2 position instead of the 4 position.
1-Bromonaphthalene: Contains only one bromine atom at the 1 position.
Uniqueness: 1-Bromo-4-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXASJKBBLIBAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508837 | |
Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79996-99-9 | |
Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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